molecular formula C14H14ClN5 B8460989 8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine

8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine

Cat. No.: B8460989
M. Wt: 287.75 g/mol
InChI Key: CJOIRMBXCBLJED-UHFFFAOYSA-N
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Description

8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features both an indazole and an imidazopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine typically involves the formation of the indazole and imidazopyrazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the indazole ring can be synthesized via the reaction of o-phenylenediamine with a suitable aldehyde, followed by cyclization. The imidazopyrazine ring can be formed through the reaction of a pyrazine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like 1H-indazole and its substituted derivatives.

    Imidazopyrazine Derivatives: Compounds such as imidazo[1,2-a]pyrazine and its analogs.

Uniqueness

8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine is unique due to the combination of the indazole and imidazopyrazine rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14ClN5

Molecular Weight

287.75 g/mol

IUPAC Name

8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C14H14ClN5/c1-19-11-4-2-3-9(10(11)7-18-19)14-17-8-12-13(15)16-5-6-20(12)14/h5-9H,2-4H2,1H3

InChI Key

CJOIRMBXCBLJED-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CCC2)C3=NC=C4N3C=CN=C4Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-((3-chloropyrazin-2-yl)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxamide (1.5 g, 4.9 mmol) in MeCN (50 mL) was added POCl3 (1.2 g, 7.9 mmol) dropwise and DMF (0.1 mL). The mixture was stirred at 60° C. for 4 hours. After cooling, the mixture was poured into ice-water and extracted with EA three times. The EA layer was washed with brine and dried over Na2SO4. The solvent was removed and the residue was purified by column chromatography on silica gel (DCM/methanol=40/1 v/v %) to afford 8-chloro-3-(1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)imidazo[1,5-a]pyrazine (1.0 g, 70.4%). MS-ESI (m/z): 288 (M+1)+ (Acq Method: 10-80AB_2 min_220 &254.1 cm; Rt: 0.85 min)
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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